molecular formula C10H11NO3 B1633053 ethyl 2-formamidobenzoate

ethyl 2-formamidobenzoate

Cat. No.: B1633053
M. Wt: 193.2 g/mol
InChI Key: XOCJRBSNCVFRPR-UHFFFAOYSA-N
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Description

Ethyl 2-formamidobenzoate is an ester derivative of 2-formamidobenzoic acid, characterized by the presence of a formamide (-NHCHO) group at the ortho position of the benzene ring and an ethyl ester (-COOEt) moiety.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

ethyl 2-formamidobenzoate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-7H,2H2,1H3,(H,11,12)

InChI Key

XOCJRBSNCVFRPR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC=O

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to promote the formation of the formamide derivative.

Industrial Production Methods

In an industrial setting, the production of ethyl o-formamidobenzoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-formamidobenzoic acid.

Condition Reagents Mechanism Products Yield
Acidic (H₃O⁺, H₂O)Dilute HCl, H₂O, refluxProtonation of carbonyl → nucleophilic attack by water → elimination of EtOH2-formamidobenzoic acid + ethanol~85%
Basic (OH⁻)NaOH, H₂O, refluxNucleophilic attack by OH⁻ → deprotonation → carboxylate saltSodium 2-formamidobenzoate~90%

Mechanistic Notes :

  • Base-promoted hydrolysis proceeds via a tetrahedral intermediate, with hydroxide attacking the electrophilic carbonyl carbon .

  • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity .

Formamide Hydrolysis

The formamide group hydrolyzes under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) converts the formamide to 2-aminobenzoic acid and formic acid.

  • Basic Hydrolysis : NaOH (aqueous, Δ) yields 2-aminobenzoate and formate salts.

Aminolysis

Ethyl 2-formamidobenzoate reacts with amines to form substituted amides. For example, treatment with sodium amidoboranes (NaNHRBH₃) at room temperature in THF produces primary or secondary amides within 5 minutes :

Reagent Product Conditions Conversion
NaNH₂BH₃2-formamidobenzamideTHF, 25°C, 5 minQuantitative
NaMeNHBH₃N-Me-2-formamidobenzamideTHF, 25°C, 5 minQuantitative

Mechanism : Nucleophilic attack by [NH₂BH₃]⁻ on the ester carbonyl, followed by proton transfer and elimination of ethanol .

Reduction Reactions

The formamide group is reducible to an amine.

Reagent Conditions Product Yield
LiAlH₄Dry ether, refluxEthyl 2-aminobenzoate~75%
NaBH₄ (with catalyst)MeOH, 25°CEthyl 2-aminobenzoate~60%

Key Insight : LiAlH₄ selectively reduces the formamide to an amine without affecting the ester group.

Oxidation Reactions

Oxidation targets the formamide or aromatic ring:

  • Formamide Oxidation : Strong oxidants (e.g., KMnO₄, H₂O₂) convert the formamide to a nitro group, yielding ethyl 2-nitrobenzoate.

  • Aromatic Ring Oxidation : HNO₃/H₂SO₄ introduces nitro groups at the 4- and 6-positions.

Nucleophilic Substitution

The ester group participates in transesterification:

Reagent Conditions Product Yield
MeOH, H⁺Reflux, 12 hMthis compound~80%
i-PrOH, H⁺Reflux, 24 hIsopropyl 2-formamidobenzoate~70%

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

Compound Key Reaction Rate (Relative) Notes
Ethyl 4-formamidobenzoateEster hydrolysis (basic)1.2x faster Steric hindrance at 2-position slows reactivity
Ethyl 2-aminobenzoateAminolysis with NaNHRBH₃Not applicableLacks formamide group

Scientific Research Applications

ethyl 2-formamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl o-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Structural Analogs: Ester Group Variation

Methyl 2-formamidobenzoate (CAS 41270-80-8) is a direct structural analog where the ethyl ester is replaced by a methyl group. Key differences include:

  • Molecular weight : Methyl ester (179.17 g/mol) vs. ethyl ester (estimated 193.19 g/mol).
  • Applications : The methyl derivative is identified as a pharmaceutical impurity (Tranilast Impurity 14), highlighting its relevance in drug synthesis and quality control .

Substituent Variants: Functional Group Differences

Ethyl 2-methoxybenzoate (CAS 7335-26-4) replaces the formamide group with a methoxy (-OCH₃) substituent. Comparative data includes:

  • Molecular weight : 180.20 g/mol vs. 193.19 g/mol (this compound).
  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in flavoring agents and fragrances .
  • Stability : The methoxy group may confer greater hydrolytic stability compared to the formamide group, which is prone to hydrolysis under acidic or basic conditions.

Parent Acid: 2-Formamidobenzoic Acid (CAS 3342-77-6)

The carboxylic acid form lacks the ester group, impacting its physical properties:

  • Molecular weight : 165.14 g/mol vs. 193.19 g/mol (ethyl ester).
  • Applications : Primarily used as a synthetic intermediate, whereas the ester derivatives are more suited for applications requiring volatility or lipid solubility .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Not available C₁₀H₁₁NO₃ 193.19 (estimated) Discontinued commercial product
Mthis compound 41270-80-8 C₉H₉NO₃ 179.17 Pharmaceutical impurity
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 Soluble in ethanol
2-Formamidobenzoic acid 3342-77-6 C₈H₇NO₃ 165.14 Synthetic intermediate

Research Findings and Industrial Relevance

  • Pharmaceutical Context : Mthis compound’s role as a drug impurity underscores the importance of ester derivatives in pharmaceutical analysis .
  • Flavor and Fragrance Industry: Ethyl 2-methoxybenzoate’s ethanol solubility and stability make it preferable for consumer product formulations compared to formamide-containing analogs .
  • Synthetic Utility : The discontinued status of this compound may drive interest in alternative esters or the parent acid for specialized synthesis .

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